Manidipine-d4

Description

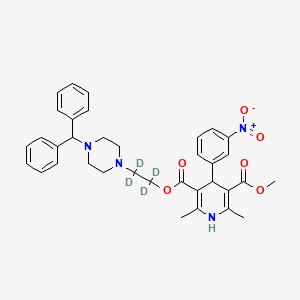

Structure

3D Structure

Properties

IUPAC Name |

5-O-[2-(4-benzhydrylpiperazin-1-yl)-1,1,2,2-tetradeuterioethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H38N4O6/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-16,23,32-33,36H,17-22H2,1-3H3/i21D2,22D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANEBWFXPVPTEET-KFESLDSXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)C)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H38N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

614.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Manidipine-d4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical profile of Manidipine-d4, a deuterated internal standard essential for the accurate quantification of the antihypertensive drug Manidipine in complex matrices. This document outlines the key specifications, analytical methodologies, and structural information relevant to its use in research and drug development.

Compound Identification and Physical Properties

This compound is the deuterium-labeled version of Manidipine, a dihydropyridine calcium channel blocker.[1] The incorporation of four deuterium atoms provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based assays.[1]

| Parameter | Value | Reference |

| Formal Name | 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid, 3-[2-[4-(diphenylmethyl)-1-piperazinyl]ethyl-d4] 5-methyl ester | [1] |

| CAS Number | 1189656-59-4 | [1][2] |

| Molecular Formula | C₃₅H₃₄D₄N₄O₆ | [1] |

| Formula Weight | 614.7 g/mol | [1] |

| Appearance | Solid | [1][3] |

| Storage | -20°C | [1][3] |

| Stability | ≥ 4 years | [1] |

Specifications and Purity

The quality and purity of this compound are critical for its function as an internal standard. The following table summarizes its typical specifications.

| Specification | Acceptance Criteria | Reference |

| Isotopic Purity | ≥99% deuterated forms (d1-d4) | [1][3] |

| Chemical Purity | ≥98% | [4] |

| Solubility | Soluble in Methanol | [1] |

Analytical Methodologies

The characterization and quantification of Manidipine and its deuterated internal standard, this compound, rely on a suite of advanced analytical techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantification

LC-MS is the cornerstone for the bioanalysis of Manidipine, with this compound serving as the internal standard to correct for matrix effects and variations in sample processing.

Experimental Protocol: Quantification of Manidipine in Human Plasma

A sensitive HPLC-ESI-MS method can be established for the determination of manidipine in human plasma.[5]

-

Sample Preparation:

-

To a plasma sample, add this compound internal standard.

-

Basify the plasma with ammonia.

-

Perform liquid-liquid extraction with n-hexane.[5]

-

Evaporate the organic layer and reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Mass Spectrometric Detection:

Workflow for LC-MS Bioanalysis

Caption: Workflow for the quantification of Manidipine using this compound in a biological matrix.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC with UV detection is a standard method for assessing the chemical purity of Manidipine and its related substances.

Experimental Protocol: HPLC Purity of Manidipine Hydrochloride in Tablets

A validated HPLC method for the determination of Manidipine hydrochloride in pharmaceutical tablets can be adapted for purity assessment.

-

Chromatographic Conditions:

-

Column: Symmetry C18 (4.6 x 150 mm, 3.5 µm).

-

Mobile Phase: A mixture of 25 mM ammonium formate buffer (pH 3.1) and an organic modifier (e.g., acetonitrile or methanol) in a 45:55 ratio.

-

Flow Rate: 0.7 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 230 nm.

-

Logical Flow for Purity Analysis

Caption: General workflow for assessing the chemical purity of this compound by HPLC.

Structural Elucidation

The definitive identification of this compound is achieved through a combination of mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. While specific spectra for this compound are not publicly available, the expected outcomes can be inferred.

-

Mass Spectrometry: The mass spectrum would confirm the molecular weight of 614.7, corresponding to the deuterated compound.[1] High-resolution mass spectrometry would further confirm the elemental composition of C₃₅H₃₄D₄N₄O₆.

-

¹H NMR Spectroscopy: The proton NMR spectrum would be very similar to that of unlabeled Manidipine, but with a noticeable decrease in the signal intensity for the protons on the ethyl chain where deuterium has been incorporated.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would show signals corresponding to the carbon skeleton of the molecule. The carbons bearing deuterium atoms would exhibit triplet splitting due to C-D coupling.

Signaling Pathway of Manidipine's Action

Manidipine acts as a calcium channel blocker, specifically targeting L-type and T-type calcium channels.[1] Its therapeutic effect in hypertension stems from its ability to induce vasodilation.[4]

Caption: Simplified signaling pathway illustrating the mechanism of action of Manidipine.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Sapphire North America [sapphire-usa.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Determination and pharmacokinetics of manidipine in human plasma by HPLC/ESIMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Delapril and manidipine measurements by liquid chromatography-tandem mass spectrometry in a pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Deuterated Manidipine for Mass Spectrometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of deuterated manidipine in mass spectrometry, primarily as an internal standard for the quantitative analysis of manidipine. This document details the rationale for using a deuterated standard, proposed synthesis, and detailed experimental protocols for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Introduction: The Role of Deuterated Internal Standards

In quantitative mass spectrometry, particularly for pharmacokinetic and bioequivalence studies, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard. Deuterium-labeled compounds, such as deuterated manidipine, are ideal internal standards for several reasons:

-

Co-elution with the Analyte: Deuterated manidipine has nearly identical physicochemical properties to manidipine, ensuring that it co-elutes during chromatographic separation. This is crucial for compensating for matrix effects, which can cause ion suppression or enhancement, leading to inaccurate quantification.

-

Similar Ionization Efficiency: The ionization efficiency of deuterated manidipine is very similar to that of the unlabeled analyte, further ensuring that any variations in the ionization process affect both the analyte and the internal standard equally.

-

Mass Shift for Detection: The increased mass of the deuterated compound allows it to be distinguished from the unlabeled analyte by the mass spectrometer, enabling simultaneous detection and quantification without spectral overlap.

While specific data on deuterated manidipine is not abundant in publicly available literature, its application is confirmed in specialized analyses, such as the enantioselective determination of manidipine. The principles and methodologies outlined in this guide are based on established practices for deuterated internal standards and the extensive data available for the analysis of manidipine.

Synthesis of Deuterated Manidipine

Proposed Synthesis Pathway:

The synthesis of manidipine typically involves the Hantzsch pyridine synthesis. To introduce deuterium, one could use deuterated starting materials. A common strategy is to introduce deuterium at positions that are not subject to back-exchange under typical physiological or experimental conditions.

A potential approach involves the deuteration of one of the key precursors, such as a deuterated version of methyl 3-aminocrotonate or a deuterated m-nitrobenzaldehyde. Alternatively, H/D exchange reactions on the final manidipine molecule could be employed, though this may result in labeling at multiple sites.

Quantitative Analysis by LC-MS/MS

The following sections detail the experimental protocols for the quantitative analysis of manidipine using deuterated manidipine as an internal standard. The parameters are based on validated methods for manidipine, with inferred values for the deuterated analogue.

Sample Preparation

The choice of sample preparation method depends on the biological matrix and the required limit of quantification. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) have been successfully used for manidipine.

3.1.1 Liquid-Liquid Extraction (LLE) Protocol

-

To 500 µL of plasma sample, add 50 µL of the deuterated manidipine internal standard solution.

-

Add 500 µL of a basifying agent (e.g., 0.1 M NaOH).

-

Add 3 mL of an organic extraction solvent (e.g., a mixture of methyl-t-butyl ether and hexane (4:1, v/v)).

-

Vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

3.1.2 Solid-Phase Extraction (SPE) Protocol

-

Condition an SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.

-

To 500 µL of plasma, add 50 µL of the deuterated manidipine internal standard solution.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

Chromatographic Conditions

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 column (e.g., 3 mm x 50 mm, 2.5 µm particle size) |

| Mobile Phase A | 0.05% Formic Acid in Water[1] |

| Mobile Phase B | Acetonitrile[1] |

| Flow Rate | 0.4 mL/min |

| Gradient | Varies by method, a typical gradient might be: 0-1 min (30% B), 1-4 min (30-90% B), 4-5 min (90% B), 5-6 min (30% B) |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Run Time | 6 minutes[1] |

Mass Spectrometry Conditions

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Source Temperature | 500°C |

| Ion Spray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

Table 3: MRM Transitions for Manidipine and Deuterated Manidipine

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| Manidipine | 611.1 | 167.0 | 200 |

| Deuterated Manidipine (e.g., Manidipine-d5) | 616.1 (Inferred) | 167.0 (Inferred) | 200 |

Note on Deuterated Manidipine Transitions: The precursor ion for deuterated manidipine will be higher than that of manidipine by the number of deuterium atoms incorporated (e.g., +5 for a d5 variant). The product ion is likely to be the same as for non-deuterated manidipine if the deuterium atoms are not on the fragment that is detected. The transition m/z 611.1 -> 167.0 for manidipine is well-documented.[2]

Method Validation and Data

A robust LC-MS/MS method for manidipine should be validated according to regulatory guidelines (e.g., FDA). The following tables summarize typical validation parameters for the analysis of manidipine.

Table 4: Calibration Curve Parameters for Manidipine

| Parameter | Typical Value |

| Concentration Range | 0.1 - 20 ng/mL[1] |

| Regression Model | Weighted (1/x²) linear regression |

| Correlation Coefficient (r²) | > 0.995[1] |

Table 5: Accuracy and Precision for Manidipine Analysis

| QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |

| LLOQ | 0.1 | 95 - 105 | < 15 |

| Low | 0.3 | 90 - 110 | < 15 |

| Medium | 5 | 90 - 110 | < 15 |

| High | 15 | 90 - 110 | < 15 |

Visualizations

Analytical Workflow

Manidipine Metabolism Pathway

Manidipine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes. The main metabolic pathways involve the oxidation of the dihydropyridine ring to a pyridine derivative and the cleavage of the ester linkage.

Conclusion

The use of deuterated manidipine as an internal standard is essential for the accurate and precise quantification of manidipine in biological matrices by LC-MS/MS. This guide provides a framework for the development and validation of such methods, from sample preparation to data analysis. While some specific parameters for the deuterated analogue are inferred due to limited public data, the principles and protocols described herein are robust and based on established analytical practices. Researchers and drug development professionals can use this guide as a starting point for implementing reliable bioanalytical methods for manidipine.

References

Methodological & Application

Application Note: High-Throughput Quantification of Manidipine in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive, selective, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of manidipine in human plasma. The method utilizes a stable isotope-labeled internal standard, Manidipine-d4, to ensure high accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation procedure, followed by rapid chromatographic separation on a C18 column. Detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The method was validated according to regulatory guidelines and demonstrated excellent linearity, accuracy, precision, and sensitivity, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Manidipine is a third-generation dihydropyridine calcium channel blocker used for the treatment of hypertension.[1] It effectively reduces blood pressure by inhibiting the influx of calcium ions into vascular smooth muscle cells. Accurate and reliable quantification of manidipine in biological matrices is crucial for pharmacokinetic assessments, bioequivalence studies, and clinical monitoring. Several analytical methods have been reported for the determination of manidipine, including HPLC with UV or mass spectrometric detection.[2][3] LC-MS/MS offers superior sensitivity and selectivity, which is essential for measuring the low concentrations of manidipine typically found in plasma.[4] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for matrix effects and variations in instrument response.[5]

Experimental

Materials and Reagents

-

Manidipine and this compound reference standards were of the highest available purity.

-

HPLC-grade methanol, acetonitrile, and water were used.

-

Formic acid (LC-MS grade) was used as a mobile phase additive.

-

Human plasma (with K2EDTA as anticoagulant) was sourced from a certified vendor.

Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Stock solutions of manidipine and this compound were prepared by dissolving the accurately weighed compounds in methanol.

-

Working Solutions: Working solutions were prepared by serial dilution of the stock solutions with a mixture of methanol and water (1:1, v/v).

-

Internal Standard (IS) Working Solution: A 50 ng/mL working solution of this compound was prepared by diluting the stock solution with the same diluent.

Sample Preparation

-

To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution (50 ng/mL).

-

Vortex the mixture for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Value |

| System | A high-performance liquid chromatography system |

| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | As described in the table below |

Gradient Program:

| Time (min) | %B |

| 0.0 | 30 |

| 0.5 | 30 |

| 2.5 | 95 |

| 3.5 | 95 |

| 3.6 | 30 |

| 5.0 | 30 |

Mass Spectrometry:

| Parameter | Value |

| System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 550°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 35 psi |

| Collision Gas | Nitrogen |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Manidipine | 611.3 | 167.1 | 35 |

| This compound | 615.3 | 167.1 | 35 |

Note: The molecular formula for Manidipine is C35H38N4O6 with a molecular weight of 610.71, and for S-(+)-Manidipine-d4 it is C35H34D4N4O6 with a molecular weight of 614.72.[6]

Results and Discussion

Method Validation

The LC-MS/MS method was validated for linearity, sensitivity, accuracy, precision, and recovery.

Linearity and Sensitivity:

The calibration curve was linear over the concentration range of 0.05 to 50 ng/mL for manidipine in human plasma. A correlation coefficient (r²) of >0.99 was consistently achieved. The lower limit of quantification (LLOQ) was established at 0.05 ng/mL, with a signal-to-noise ratio of >10. The limit of detection (LOD) was determined to be 0.02 ng/mL. Other studies have reported LLOQs in the range of 0.07 ng/mL to 0.1 ng/mL.[3]

Accuracy and Precision:

The intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high). The results are summarized in the table below. The accuracy was within 85-115% of the nominal values, and the precision (%CV) was less than 15%, which is within the acceptance criteria of regulatory guidelines.

Quantitative Data Summary:

| Parameter | Result |

| Linearity Range | 0.05 - 50 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL |

| Limit of Detection (LOD) | 0.02 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 12% |

| Intra-day Accuracy (% Bias) | -5.2% to 6.8% |

| Inter-day Accuracy (% Bias) | -7.5% to 8.1% |

| Mean Extraction Recovery | > 85% |

Experimental Workflow Diagram

Caption: Workflow for the LC-MS/MS quantification of manidipine in plasma.

Conclusion

This application note presents a robust and sensitive LC-MS/MS method for the quantification of manidipine in human plasma using this compound as an internal standard. The simple protein precipitation sample preparation and rapid LC gradient allow for high-throughput analysis. The method meets the stringent requirements for bioanalytical method validation and is well-suited for supporting clinical and preclinical studies of manidipine.

References

- 1. Manidipine: an antihypertensive drug with positive effects on metabolic parameters and adrenergic tone in patients with diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination and pharmacokinetics of manidipine in human plasma by HPLC/ESIMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

Application Notes and Protocols for Manidipine Analysis in Human Plasma

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of manidipine in human plasma, a critical step for accurate bioanalysis in pharmacokinetic and bioequivalence studies. The following sections outline various extraction methodologies, present key quantitative data in a comparative format, and provide step-by-step experimental protocols.

Introduction

Manidipine is a dihydropyridine calcium channel blocker used in the treatment of hypertension. Accurate quantification of manidipine in human plasma is essential for clinical and research purposes. Due to the complex nature of plasma, efficient sample preparation is paramount to remove interfering substances such as proteins and phospholipids, and to concentrate the analyte of interest prior to analysis by techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The most common sample preparation techniques for manidipine in human plasma are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).

Comparative Quantitative Data

The selection of a sample preparation method often depends on the desired recovery, sensitivity, throughput, and the available instrumentation. Below is a summary of quantitative data from various validated methods for manidipine analysis in human plasma.

| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |

| Recovery | ~97.5% ± 2.1%[1][2] | >80%[3] |

| Lower Limit of Quantification (LLOQ) | 0.07 ng/mL[4] | 0.1 ng/mL[5][6] |

| Linearity Range | 0.05 - 10.2 ng/mL[3] | 0.1 - 20.0 ng/mL[5][6] |

| Internal Standard (IS) | Felodipine[6], Desipramine[5] | Felodipine[6], Isotope-labeled manidipine[3] |

Experimental Workflows and Protocols

The following sections provide detailed diagrams and protocols for the most common sample preparation methods for manidipine in human plasma.

Solid-Phase Extraction (SPE)

SPE is a highly effective and popular method for cleaning up and concentrating analytes from complex matrices. It offers high recovery and clean extracts, making it suitable for sensitive bioanalytical methods.

Protocol: Solid-Phase Extraction using a 96-well Oasis HLB Plate [1][2]

-

Sample Pre-treatment: To a 200 µL aliquot of human plasma, add the internal standard solution (e.g., felodipine in methanol).

-

SPE Plate Conditioning: Condition the wells of a 96-well Oasis HLB SPE plate by sequentially aspirating 200 µL of methanol followed by 200 µL of water.

-

Sample Loading: Load the pre-treated plasma sample into the conditioned wells.

-

Washing: Wash the wells with 200 µL of water to remove polar interferences.

-

Elution: Elute manidipine and the internal standard from the sorbent using 200 µL of acetonitrile.

-

Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase used for LC-MS/MS analysis.

-

Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (plasma) and an organic solvent.

Protocol: Liquid-Liquid Extraction with n-hexane [6]

-

Sample Pre-treatment: To a 500 µL aliquot of human plasma in a centrifuge tube, add the internal standard solution (e.g., felodipine).

-

Basification: Add a small volume of ammonia solution to basify the plasma sample.

-

Extraction: Add 3 mL of n-hexane as the extraction solvent.

-

Mixing: Vortex the mixture for 1-2 minutes to ensure thorough mixing.

-

Centrifugation: Centrifuge the sample at approximately 4000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Separation: Carefully transfer the upper organic layer to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in a suitable volume of mobile phase.

-

Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Alternative LLE Protocol: A mixture of methyl-t-butyl ether and hexane (4:1, v/v) can also be used as the extraction solvent.[5]

Protein Precipitation (PPT)

PPT is a rapid and straightforward method for removing the bulk of proteins from plasma samples. It is often used for high-throughput screening due to its simplicity.

References

- 1. Determination of Manidipine in Human Plasma by UPLC–MS/MS a...: Ingenta Connect [ingentaconnect.com]

- 2. researchgate.net [researchgate.net]

- 3. Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.korea.ac.kr [pure.korea.ac.kr]

- 5. thaiscience.info [thaiscience.info]

- 6. Determination and pharmacokinetics of manidipine in human plasma by HPLC/ESIMS - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Analysis of Manidipine and Manidipine-d4 in Human Plasma by LC-MS/MS

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the dihydropyridine calcium channel blocker, manidipine, and its deuterated internal standard (IS), Manidipine-d4, in human plasma. The described protocol employs a simple and efficient sample preparation technique, followed by a rapid chromatographic separation and detection using tandem mass spectrometry. This method is highly suitable for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring, offering excellent accuracy, precision, and a low limit of quantification.

Introduction

Manidipine is a third-generation dihydropyridine calcium antagonist widely used in the treatment of hypertension. Its lipophilic nature and high selectivity for vascular smooth muscle cells contribute to its potent vasodilatory effects with minimal cardiac depression. Accurate and reliable quantification of manidipine in biological matrices is crucial for clinical and research purposes. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based bioanalysis as it effectively compensates for matrix effects and variations in sample processing and instrument response. This document provides a comprehensive protocol for the chromatographic separation and quantification of manidipine and this compound.

Experimental Workflow

The overall analytical workflow is depicted in the diagram below, outlining the key stages from plasma sample processing to final data analysis.

Caption: Experimental workflow for the LC-MS/MS analysis of manidipine.

Materials and Methods

Chemicals and Reagents

-

Manidipine reference standard (Molecular Weight: 610.71 g/mol )[1]

-

This compound reference standard (Molecular Weight: 614.72 g/mol )[1]

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Human plasma (sourced from authorized blood banks)

Instrumentation

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system coupled with a triple quadrupole tandem mass spectrometer was used. The system should be equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions

The chromatographic separation is critical for resolving the analytes from endogenous plasma components. The following conditions have been optimized for this purpose.

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 50 x 3.0 mm, 2.5 µm particle size)[2] |

| Mobile Phase A | 0.05% Formic Acid in Water or 5 mM Ammonium Acetate with 0.1% Acetic Acid[2][3] |

| Mobile Phase B | Acetonitrile or Methanol[2][3] |

| Gradient/Isocratic | Gradient or isocratic elution can be optimized. A typical gradient starts with a higher percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration. An isocratic method with a high organic content (e.g., 85% Methanol) is also reported.[3] |

| Flow Rate | 0.25 - 1.0 mL/min[4] |

| Injection Volume | 10 µL[2] |

| Column Temperature | 30-40 °C |

| Run Time | Approximately 3-6 minutes[2][4] |

Mass Spectrometric Conditions

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for high selectivity and sensitivity.

| Parameter | Manidipine | This compound (IS) |

| Ionization Mode | ESI Positive | ESI Positive |

| Precursor Ion (Q1) | m/z 611.0 - 611.4[2][3][4] | m/z 615.0 - 615.4 (inferred) |

| Product Ion (Q3) | m/z 167.0 - 167.1[2][4][5] | m/z 167.1 (inferred, assuming fragmentation away from the deuterated sites) or m/z 171.1 (inferred, assuming deuteration on the piperazine ring) |

| Dwell Time | 200 ms | 200 ms |

| Collision Energy | Optimized for maximum signal (e.g., 25 eV)[2] | Optimized for maximum signal |

| Cone Voltage | Optimized for maximum signal | Optimized for maximum signal |

Experimental Protocols

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve manidipine and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the manidipine stock solution with a 50:50 methanol:water mixture to create working solutions for calibration curve standards and quality control (QC) samples.[2]

-

Internal Standard (IS) Working Solution: Dilute the this compound stock solution with a 50:50 methanol:water mixture to achieve a final concentration of approximately 250 ng/mL.[2]

Sample Preparation (Protein Precipitation)

-

Pipette 200 µL of human plasma (blank, standard, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the this compound IS working solution to each tube (except for the blank matrix) and vortex briefly.

-

Add 600 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1-2 minutes.

-

Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[2]

-

Carefully transfer the supernatant to a new set of tubes.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 30-40 °C.[2]

-

Reconstitute the dried residue in 100 µL of the mobile phase (initial conditions).[2]

-

Vortex briefly and transfer the solution to HPLC vials for analysis.

Method Validation and Performance

The method was validated according to regulatory guidelines, and the performance characteristics are summarized below. These values are based on previously published methods for manidipine and are expected to be similar for the described protocol.[2][3][5]

| Parameter | Result |

| Linearity Range | 0.05 - 20 ng/mL[2][3][6] |

| Correlation Coefficient (r²) | ≥ 0.995[2] |

| Lower Limit of Quantification (LLOQ) | 0.05 - 0.1 ng/mL[2][3][6] |

| Limit of Detection (LOD) | 0.0125 - 0.03 ng/mL[2][5] |

| Intra- and Inter-day Precision (%RSD) | < 15% (< 20% at LLOQ) |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |

| Extraction Recovery | > 80%[6] |

Conclusion

This application note presents a validated LC-MS/MS method for the determination of manidipine and its deuterated internal standard, this compound, in human plasma. The protocol is rapid, sensitive, and specific, making it an invaluable tool for researchers, scientists, and drug development professionals engaged in the study of manidipine. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, meeting the stringent requirements for bioanalytical method validation.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. thaiscience.info [thaiscience.info]

- 3. Determination and pharmacokinetics of manidipine in human plasma by HPLC/ESIMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Delapril and manidipine measurements by liquid chromatography-tandem mass spectrometry in a pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Bioanalytical Method for Manidipine in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document details a robust and sensitive bioanalytical method for the quantification of manidipine in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The method employs a deuterated internal standard (IS), Manidipine-d5, to ensure high accuracy and precision by compensating for matrix effects and variability during sample processing. Sample preparation is streamlined using a 96-well solid-phase extraction (SPE) technique, offering high throughput for pharmacokinetic and bioequivalence studies. The method has been validated according to the U.S. FDA guidelines, demonstrating excellent linearity, precision, accuracy, and stability over a clinically relevant concentration range.

Introduction

Manidipine is a third-generation dihydropyridine calcium channel blocker used in the treatment of hypertension.[1] Accurate measurement of its concentration in plasma is crucial for pharmacokinetic assessments, dose-response relationship studies, and bioequivalence trials. While several methods for manidipine quantification exist, the use of a stable isotope-labeled internal standard is the gold standard for LC-MS/MS-based bioanalysis, as it mimics the analyte's behavior during extraction and ionization.[2] This application note provides a comprehensive protocol for a sensitive, selective, and high-throughput method for manidipine analysis in human plasma, utilizing Manidipine-d5 as the internal standard.

Experimental Protocols

Materials and Reagents

-

Manidipine reference standard (≥99% purity)

-

Manidipine-d5 internal standard (≥98% purity)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (≥99%)

-

Ammonium acetate

-

Human plasma (K2-EDTA as anticoagulant) from screened, healthy donors

-

96-well Solid-Phase Extraction (SPE) plates (e.g., Oasis HLB, 30 mg)

Preparation of Stock and Working Solutions

-

Manidipine Stock Solution (1 mg/mL): Accurately weigh and dissolve manidipine in methanol.

-

Manidipine-d5 Stock Solution (1 mg/mL): Accurately weigh and dissolve Manidipine-d5 in methanol.

-

Manidipine Working Solutions: Prepare serial dilutions of the manidipine stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration curve standards and quality control (QC) samples.

-

Internal Standard (IS) Working Solution (50 ng/mL): Dilute the Manidipine-d5 stock solution with 50:50 (v/v) methanol:water.

Preparation of Calibration Standards and Quality Control (QC) Samples

-

Calibration Curve Standards: Spike blank human plasma with the appropriate manidipine working solutions to achieve final concentrations of 0.1 (LLOQ), 0.2, 0.5, 1.0, 2.5, 5.0, 10.0, and 20.0 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels:

-

LLOQ QC: 0.1 ng/mL

-

Low QC (LQC): 0.3 ng/mL

-

Medium QC (MQC): 8.0 ng/mL

-

High QC (HQC): 16.0 ng/mL

-

Sample Preparation Protocol (Solid-Phase Extraction)

-

Aliquot 100 µL of plasma sample (standard, QC, or unknown) into a 96-well plate.

-

Add 25 µL of the IS Working Solution (50 ng/mL Manidipine-d5) to all wells except for the blank matrix samples. Vortex briefly.

-

Add 200 µL of 0.1% formic acid in water to each well and vortex.

-

Condition the SPE plate wells by passing 500 µL of methanol followed by 500 µL of water.

-

Load the entire pre-treated plasma sample onto the SPE plate.

-

Wash the wells with 500 µL of 5% methanol in water.

-

Elute the analytes with 500 µL of methanol into a clean 96-well collection plate.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 150 µL of the mobile phase (80:20 acetonitrile:10 mM ammonium acetate with 0.1% formic acid).

-

Seal the plate and inject 10 µL into the LC-MS/MS system.

LC-MS/MS Method

The analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

Liquid Chromatography Conditions

| Parameter | Condition |

| Column | C18 Column (e.g., 50 x 2.1 mm, 2.5 µm)[1] |

| Mobile Phase A | 10 mM Ammonium Acetate with 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Gradient Elution | Time (min) |

| 0.0 | |

| 0.5 | |

| 2.5 | |

| 3.5 | |

| 3.6 | |

| 5.0 |

Mass Spectrometry Conditions

The mass spectrometer is operated in positive electrospray ionization (ESI) mode, monitoring the following Multiple Reaction Monitoring (MRM) transitions.

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive[1][3] |

| Ion Spray Voltage | 4500 V |

| Temperature | 500°C |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Resolution | Q1/Q3: Unit |

Table 1: MRM Transitions and Compound-Dependent Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

|---|---|---|---|---|

| Manidipine | 611.0 | 167.0 | 150 | 25[4] |

| Manidipine-d5 | 616.0 | 167.0 | 150 | 25 |

Note: The precursor ion for manidipine corresponds to its [M+H]+ form.[4] The transition m/z 611.1 → 167.0 has been previously reported.[3]

Method Validation Summary

The method was validated following the FDA's "Bioanalytical Method Validation Guidance for Industry".[1]

Linearity and LLOQ

The method demonstrated excellent linearity over the concentration range of 0.1 ng/mL to 20.0 ng/mL.[4] The Lower Limit of Quantification (LLOQ) was established at 0.1 ng/mL, with acceptable precision and accuracy.[4][5]

Table 2: Calibration Curve Performance

| Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |

|---|---|---|---|

| 0.10 | 0.11 | 110.0 | 8.5 |

| 0.20 | 0.21 | 105.0 | 6.2 |

| 0.50 | 0.48 | 96.0 | 4.1 |

| 1.00 | 1.03 | 103.0 | 2.5 |

| 2.50 | 2.45 | 98.0 | 1.8 |

| 5.00 | 5.10 | 102.0 | 1.5 |

| 10.00 | 9.90 | 99.0 | 2.1 |

| 20.00 | 19.70 | 98.5 | 3.3 |

A weighted (1/x²) linear regression model was used. The correlation coefficient (r²) was >0.995.

Precision and Accuracy

Intra-day and inter-day precision and accuracy were assessed by analyzing six replicates of QC samples at four concentration levels over three separate days.

Table 3: Intra- and Inter-Day Precision and Accuracy

| QC Level | Nominal Conc. (ng/mL) | Intra-Day Accuracy (%) | Intra-Day Precision (%CV) | Inter-Day Accuracy (%) | Inter-Day Precision (%CV) |

|---|---|---|---|---|---|

| LLOQ | 0.1 | 108.5 | 9.2 | 106.3 | 11.5 |

| LQC | 0.3 | 102.1 | 6.5 | 101.5 | 7.8 |

| MQC | 8.0 | 97.8 | 3.1 | 98.9 | 4.2 |

| HQC | 16.0 | 101.2 | 2.5 | 102.4 | 3.6 |

Acceptance criteria: Precision (%CV) ≤15% (≤20% for LLOQ) and Accuracy within 85-115% (80-120% for LLOQ).[1]

Recovery and Matrix Effect

Extraction recovery and matrix effect were evaluated at LQC and HQC levels. The use of a deuterated internal standard effectively normalized for variability.

Table 4: Recovery and Matrix Effect

| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |

|---|---|---|---|---|

| LQC | 91.5 | 93.2 | 0.98 | 1.01 |

| HQC | 94.2 | 93.8 | 0.97 | 0.99 |

A high and consistent recovery was achieved for both the analyte and the internal standard.[2]

Stability

Manidipine was proven to be stable in human plasma under various storage and handling conditions.

Table 5: Stability Assessment Summary

| Stability Test | Condition | Duration | Accuracy Deviation (%) |

|---|---|---|---|

| Freeze-Thaw Stability | 3 cycles from -80°C to room temperature[4] | 3 cycles | Within ±10% |

| Short-Term (Bench-Top) | Room temperature | 6 hours[4] | Within ±8% |

| Long-Term Stability | -80°C | 90 days | Within ±12% |

| Post-Preparative Stability | Autosampler at 10°C | 24 hours | Within ±7% |

All stability results were within the acceptance criteria of ±15% deviation from nominal concentrations.

Visualized Workflows

Caption: Bioanalytical workflow from sample preparation to final quantification.

Caption: Key parameters for bioanalytical method validation.

Conclusion

The LC-MS/MS method described provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of manidipine in human plasma. The use of a deuterated internal standard, Manidipine-d5, ensures the highest level of accuracy and precision, making the method ideally suited for regulated bioanalysis in support of clinical trials and pharmacokinetic studies. The validation data confirms that the method meets all regulatory requirements for bioanalytical assays.

References

- 1. fda.gov [fda.gov]

- 2. researchgate.net [researchgate.net]

- 3. Delapril and manidipine measurements by liquid chromatography-tandem mass spectrometry in a pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. thaiscience.info [thaiscience.info]

- 5. Determination and pharmacokinetics of manidipine in human plasma by HPLC/ESIMS - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Manidipine-d4 in Bioequivalence Studies of Manidipine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Manidipine-d4 as an internal standard in bioequivalence studies of manidipine. The following sections detail the rationale for using a deuterated internal standard, a complete experimental protocol for bioanalysis, and representative pharmacokinetic data.

Introduction: The Role of this compound in Bioequivalence Testing

Manidipine is a third-generation dihydropyridine calcium channel blocker used in the treatment of hypertension.[1] To ensure the therapeutic equivalence of generic formulations of manidipine, regulatory agencies require bioequivalence (BE) studies. These studies compare the rate and extent of absorption of the test and reference drug products.

A critical component of BE studies is the accurate quantification of the drug in biological matrices, typically plasma. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is an ideal internal standard as it shares identical physicochemical properties with manidipine, ensuring it behaves similarly during sample extraction, chromatography, and ionization. This co-elution and similar behavior effectively normalize for variations in sample preparation and matrix effects, leading to highly accurate and precise quantification of manidipine.

Quantitative Data from Manidipine Bioequivalence Studies

The following table summarizes pharmacokinetic parameters from a bioequivalence study of two 20 mg manidipine tablet formulations. While this particular study utilized felodipine as an internal standard, the data is representative of what would be obtained in a study employing this compound.[2]

| Pharmacokinetic Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |

| Cmax (ng/mL) | 5.64 ± 1.87 | 5.78 ± 2.01 |

| AUC0-12 (ng·h/mL) | 21.37 ± 7.54 | 20.82 ± 6.98 |

| Tmax (h) | 2.31 ± 0.85 | 2.26 ± 0.78 |

Cmax: Maximum plasma concentration; AUC0-12: Area under the plasma concentration-time curve from time 0 to 12 hours; Tmax: Time to reach maximum plasma concentration. Data from a study involving 12 healthy volunteers.[2]

Experimental Protocols

This section outlines a detailed protocol for the quantification of manidipine in human plasma using this compound as an internal standard, employing an LC-MS/MS method.

Materials and Reagents

-

Manidipine hydrochloride reference standard

-

This compound (Internal Standard)

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Formic acid (analytical grade)

-

Ammonium acetate (analytical grade)

-

Ultrapure water

-

Human plasma (with K2EDTA as anticoagulant)

-

Solid Phase Extraction (SPE) cartridges

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation: Solid Phase Extraction (SPE)

-

Thaw plasma samples and vortex to ensure homogeneity.

-

To 200 µL of plasma, add 20 µL of this compound working solution (concentration to be optimized, e.g., 100 ng/mL in methanol).

-

Vortex for 30 seconds.

-

Add 200 µL of 2% formic acid in water and vortex for another 30 seconds.

-

Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water.

-

Load the plasma mixture onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of ultrapure water.

-

Dry the cartridge under vacuum for 1 minute.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

Liquid Chromatography Conditions

| Parameter | Condition |

| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 30% B, increase to 95% B over 3 min, hold for 1 min, return to 30% B and equilibrate for 1 min |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Manidipine | 611.1 | 167.0[3] |

| This compound | 615.1 (theoretically) | 167.0 (or other stable fragment) |

Note: The exact product ion for this compound should be determined experimentally by infusing a solution of the standard into the mass spectrometer.

Visualizations

Manidipine Mechanism of Action

Manidipine exerts its antihypertensive effect by blocking both L-type and T-type voltage-gated calcium channels in vascular smooth muscle cells.[4] This dual blockade leads to vasodilation of both afferent and efferent arterioles in the kidneys, contributing to its renal-protective effects.[5]

Caption: Mechanism of action of Manidipine.

Bioequivalence Study Workflow

The following diagram illustrates the typical workflow for a bioequivalence study of manidipine.

References

- 1. Predictive Potential of Cmax Bioequivalence in Pilot Bioavailability/Bioequivalence Studies, through the Alternative ƒ2 Similarity Factor Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Delapril and manidipine measurements by liquid chromatography-tandem mass spectrometry in a pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Manidipine: an antihypertensive drug with positive effects on metabolic parameters and adrenergic tone in patients with diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. wjgnet.com [wjgnet.com]

Application of Manidipine-d4 in Metabolic Stability Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manidipine is a third-generation dihydropyridine calcium channel blocker used in the management of hypertension.[1] Like many pharmaceuticals, it undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP3A4.[2] This metabolic process, which mainly involves dehydrogenation of the dihydropyridine ring to form an inactive pyridine derivative, can significantly impact the drug's oral bioavailability and pharmacokinetic profile.[1]

The use of deuterium-labeled compounds, such as Manidipine-d4, offers a strategic approach to enhance metabolic stability. The substitution of hydrogen with its heavier, stable isotope deuterium at specific metabolic sites can slow down the rate of enzymatic cleavage of the carbon-deuterium (C-D) bond compared to the corresponding carbon-hydrogen (C-H) bond. This phenomenon, known as the Deuterium Kinetic Isotope Effect (DKIE), can lead to a reduced rate of metabolism, potentially resulting in improved pharmacokinetic properties such as a longer half-life and increased systemic exposure.[3]

These application notes provide a detailed protocol for assessing the metabolic stability of this compound in comparison to its non-deuterated counterpart, Manidipine, using human liver microsomes.

Data Presentation

The following table summarizes hypothetical but representative data from an in vitro metabolic stability study comparing Manidipine and this compound in human liver microsomes. This data illustrates the expected improvement in metabolic stability due to the deuterium kinetic isotope effect.

| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Manidipine | 25 | 27.7 |

| This compound | 55 | 12.6 |

This data is illustrative and intended to demonstrate the potential impact of deuteration on metabolic stability. Actual results may vary.

Experimental Protocols

In Vitro Metabolic Stability Assessment using Human Liver Microsomes

Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of Manidipine and this compound in human liver microsomes.

Materials:

-

Manidipine

-

This compound

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium Phosphate Buffer (0.1 M, pH 7.4)

-

Acetonitrile (ACN)

-

Internal Standard (IS) for LC-MS/MS analysis (e.g., a structurally similar compound not metabolized by CYP3A4)

-

96-well plates

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare a 1 M stock solution of Manidipine and this compound in DMSO.

-

Prepare working solutions of the test compounds by diluting the stock solution in acetonitrile.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Thaw the human liver microsomes on ice immediately before use. Dilute the microsomes to the desired concentration (e.g., 0.5 mg/mL) with cold potassium phosphate buffer.

-

-

Incubation:

-

Add the human liver microsome suspension to the wells of a 96-well plate.

-

Add the working solutions of Manidipine or this compound to the respective wells to achieve the final desired concentration (e.g., 1 µM).

-

Pre-incubate the plate at 37°C for 5 minutes with shaking.

-

Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

-

Incubate the plate at 37°C with constant shaking.

-

-

Time Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in the respective wells by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

-

-

Sample Processing:

-

After the final time point, centrifuge the plate at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound (Manidipine or this compound) at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the elimination rate constant (k) from the slope of the linear regression line.

-

Calculate the in vitro half-life (t½) using the following equation: t½ = 0.693 / k

-

Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration)

-

Visualizations

Experimental workflow for the in vitro metabolic stability assay.

Simplified metabolic pathway of Manidipine and the effect of deuteration.

References

Troubleshooting & Optimization

Improving peak shape and resolution for manidipine and its internal standard

Welcome to the technical support center for the chromatographic analysis of manidipine and its internal standards. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a focus on improving peak shape and resolution.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems you may encounter during the HPLC or LC-MS/MS analysis of manidipine.

Q1: I am observing significant peak tailing for my manidipine peak. What are the potential causes and how can I fix it?

A1: Peak tailing, where the peak has a right-hand asymmetry, is a common issue, especially for basic compounds like manidipine.[1] It can compromise accurate integration and quantification.[2] Here are the likely causes and solutions:

-

Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic amine groups of manidipine, causing tailing.[2][3]

-

Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (typically to pH ≤ 3) can suppress the ionization of silanol groups, minimizing these secondary interactions.[3][4] Using an acidic modifier like formic acid, acetic acid, or trifluoroacetic acid is common.[5]

-

Solution 2: Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 or C8 column. End-capping neutralizes most of the active silanol groups.[3]

-

Solution 3: Add a Competing Base: Incorporating a small amount of a basic modifier, such as triethylamine (TEA), into the mobile phase can mask the residual silanol groups.[4] However, this may not be necessary with modern end-capped columns.[3]

-

-

Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[6]

-

Solution: Reduce the injection volume or dilute your sample.[1]

-

-

Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can cause poor peak shape.[6]

-

Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[1]

-

Q2: My manidipine peak is fronting (leading edge is sloped). What should I do?

A2: Peak fronting is characterized by a leading edge that is less steep than the trailing edge. Common causes include:

-

Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a distorted peak.[7]

-

Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase. If this is not feasible, use a solvent that is weaker than the mobile phase.[7]

-

-

Column Overloading: Injecting a high concentration or a large volume of the sample can saturate the column.[7][8]

Q3: I am seeing split peaks for manidipine and/or its internal standard. How can I troubleshoot this?

A3: Split peaks can be one of the more challenging issues to diagnose. Here’s a systematic approach to troubleshooting:

-

Check for a Column Void or Blockage: A void at the head of the column or a partially blocked frit can cause the sample to travel through different paths, resulting in a split peak.[9][10] This often affects all peaks in the chromatogram.[9]

-

Solution: Reverse-flush the column. If this doesn't resolve the issue, replace the column inlet frit or the entire column.[9]

-

-

Sample Solvent and Mobile Phase Mismatch: Injecting the sample in a solvent much stronger than the mobile phase can cause peak splitting, particularly for early eluting peaks.[11]

-

Solution: Ensure your sample solvent is compatible with and ideally weaker than the mobile phase.[11]

-

-

Improper Tubing Connections: Dead volume in the system due to poorly fitted tubing can lead to peak distortion.[12]

-

Solution: Check all connections between the injector, column, and detector to ensure they are secure and properly seated.[13]

-

Q4: How do I improve the resolution between manidipine and its internal standard?

A4: Achieving adequate resolution is critical for accurate quantification. If you are experiencing co-elution or poor separation, consider the following:

-

Optimize Mobile Phase Composition:

-

Adjust Organic Modifier Percentage: Varying the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous phase can significantly impact retention and resolution. A lower percentage of the organic modifier will generally increase retention times and may improve resolution.

-

Change the Organic Modifier: Switching from methanol to acetonitrile, or vice versa, can alter selectivity due to different solvent properties.

-

Modify Mobile Phase pH: Adjusting the pH can change the ionization state of manidipine and some internal standards, which in turn affects their retention and selectivity.[6]

-

-

Select an Appropriate Internal Standard: The ideal internal standard should be chemically similar to the analyte but well-separated chromatographically.[14] If resolution is a persistent issue, you may need to consider an alternative internal standard. Common internal standards for manidipine include desipramine, felodipine, and nilvadipine.[15][16][17]

-

Decrease the Flow Rate: A lower flow rate can sometimes improve separation efficiency, leading to better resolution, although it will increase the run time.

-

Use a Different Column: A column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column) can offer different selectivity.[4] A longer column or a column with a smaller particle size can also increase efficiency and resolution.

Data Presentation: Chromatographic Conditions for Manidipine Analysis

The following tables summarize various published methods for the analysis of manidipine, providing a comparative overview of experimental conditions.

Table 1: HPLC Methods for Manidipine Analysis

| Parameter | Method 1[18] | Method 2[19] | Method 3[20] | Method 4[21] |

| Column | Inertsil ODS 3v (150 x 4.6 mm, 5 µm) | Kromasil ODS C18 (100 x 4.6 mm, 5 µm) | Agilent Zorbax Bonus RP (250 x 4.6 mm, 5 µm) | Symmetry C18 (150 x 4.6 mm, 3.5 µm) |

| Mobile Phase | Phosphate buffer (pH 2.2) : Acetonitrile (60:40 v/v) | Acetonitrile : Water (85:15 v/v) | Methanol : 0.1% TFA in Water (55:45 v/v) | Ammonium formate buffer (25 mM, pH 3.1) |

| Flow Rate | 1.4 mL/min | 1.0 mL/min | 1.0 mL/min | 0.7 mL/min |

| Detection | UV at 228 nm | UV at 229.36 nm | UV at 240 nm | UV at 230 nm |

| Internal Standard | Not specified | Not specified | Not specified | Not specified |

Table 2: LC-MS/MS Methods for Manidipine Analysis

| Parameter | Method 1[15] | Method 2[16] | Method 3[22] | Method 4[23] |

| Column | C18 (50 x 3 mm, 2.5 µm) | Hypersil ODS2 | Not Specified | Luna C8 (50 x 3.0 mm, 3 µm) |

| Mobile Phase | Gradient with 0.05% Formic Acid and Acetonitrile | Methanol : 5 mM Ammonium Acetate with 0.1% Acetic Acid (85:15 v/v) | Not Specified | Methanol : 10 mM Ammonium Acetate (90:10 v/v) |

| Flow Rate | 0.20 mL/min | Not specified | Not specified | 0.25 mL/min |

| Detection | ESI-MS/MS (MRM) | ESI-MS (SIM) | UPLC-MS/MS | ESI-MS/MS (MRM) |

| Internal Standard | Desipramine | Felodipine | Felodipine | Fesoterodine |

Experimental Protocols

Below are detailed methodologies for two representative analytical methods for manidipine.

Protocol 1: RP-HPLC Method for Manidipine in Pharmaceutical Dosage Forms (Based on[18])

-

Chromatographic System:

-

HPLC system with a UV detector.

-

Column: Inertsil ODS 3v (150 mm x 4.6 mm i.d., 5 µm particle size).

-

Mobile Phase: Prepare a phosphate buffer by dissolving 3.4 g of KH2PO4 in 1000 mL of HPLC grade water and adjusting the pH to 2.2 with orthophosphoric acid. The mobile phase is a 60:40 (v/v) mixture of this buffer and acetonitrile.

-

Flow Rate: 1.4 mL/min.

-

Detection Wavelength: 228 nm.

-

Injection Volume: 10 µL.

-

-

Standard Solution Preparation:

-

Accurately weigh 50 mg of manidipine standard and transfer to a 50 mL volumetric flask.

-

Dissolve in 15 mL of a diluent (Acetonitrile:Water, 50:50 v/v) with the aid of sonication for 10 minutes.

-

Make up the volume to the mark with the diluent to obtain a stock solution of 1000 µg/mL.

-

Prepare working standards by further dilution of the stock solution.

-

-

Sample Preparation (from tablets):

-

Weigh and finely powder a suitable number of tablets.

-

Transfer a quantity of powder equivalent to a known amount of manidipine into a volumetric flask.

-

Add the diluent, sonicate to dissolve, and make up to volume.

-

Filter the solution through a 0.45 µm filter before injection.

-

Protocol 2: LC-MS/MS Method for Manidipine in Human Plasma (Based on[15])

-

Chromatographic and Mass Spectrometric System:

-

LC-MS/MS system with an electrospray ionization (ESI) source.

-

Column: C18 (50 mm x 3 mm, 2.5 µm particle size).

-

Mobile Phase A: 0.05% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution Program.

-

Flow Rate: 0.20 mL/min.

-

Injection Volume: 10 µL.

-

MS Detection: Positive ESI in Multiple Reaction Monitoring (MRM) mode. Monitor the transitions m/z 610.98 > 166.95 for manidipine and m/z 266.95 > 235.94 for the internal standard (desipramine).

-

-

Standard and Internal Standard Solution Preparation:

-

Prepare stock solutions of manidipine (800 µg/mL) and desipramine (IS, 600 µg/mL) in 100% methanol.

-

Prepare working solutions by serial dilution with 50% methanol.

-

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 200 µL of plasma sample, add 20 µL of the IS working solution.

-

Add 1 mL of a mixture of methyl-t-butyl ether and hexane (4:1, v/v).

-

Vortex for 10 minutes and then centrifuge at 10,000 rpm for 15 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness.

-

Reconstitute the residue in the mobile phase for injection.

-

Visualizations

The following diagrams illustrate logical workflows for troubleshooting and understanding common issues in manidipine analysis.

Caption: A workflow for troubleshooting peak shape and resolution issues.

Caption: Relationship between problems, causes, and solutions.

References

- 1. uhplcs.com [uhplcs.com]

- 2. waters.com [waters.com]

- 3. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]

- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]

- 5. researchgate.net [researchgate.net]

- 6. uhplcs.com [uhplcs.com]

- 7. LC Troubleshooting—Optimizing Your Injection to Improve Peak Shape [restek.com]

- 8. youtube.com [youtube.com]

- 9. lctsbible.com [lctsbible.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. researchgate.net [researchgate.net]

- 12. uhplcs.com [uhplcs.com]

- 13. support.waters.com [support.waters.com]

- 14. researchgate.net [researchgate.net]

- 15. thaiscience.info [thaiscience.info]

- 16. Determination and pharmacokinetics of manidipine in human plasma by HPLC/ESIMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Liquid chromatographic determination of manidipine in serum with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pharmatutor.org [pharmatutor.org]

- 19. sphinxsai.com [sphinxsai.com]

- 20. researchtrend.net [researchtrend.net]

- 21. he01.tci-thaijo.org [he01.tci-thaijo.org]

- 22. researchgate.net [researchgate.net]

- 23. Delapril and manidipine measurements by liquid chromatography-tandem mass spectrometry in a pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Addressing ion suppression/enhancement with Manidipine-d4

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Manidipine and its deuterated internal standard, Manidipine-d4, in LC-MS/MS analyses. Our goal is to help you address challenges related to ion suppression and enhancement, ensuring accurate and reliable quantitative results.

Troubleshooting Guide

Ion suppression or enhancement can significantly impact the accuracy and reproducibility of your Manidipine quantification. This guide provides a systematic approach to identifying and mitigating these matrix effects.

Problem: Poor sensitivity, inconsistent results, or high variability in Manidipine signal.

This is often a primary indicator of ion suppression.

Initial Assessment: Post-Column Infusion Experiment

A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram.

-

Experimental Protocol:

-

Prepare a solution of Manidipine in a suitable solvent (e.g., methanol/water).

-

Using a syringe pump, continuously infuse the Manidipine solution into the LC flow path between the analytical column and the mass spectrometer inlet.

-

Inject a blank matrix sample (e.g., extracted plasma without Manidipine or this compound).

-

Monitor the Manidipine signal. A stable baseline should be observed. Any significant drop in the baseline indicates a region of ion suppression.[1]

-

Troubleshooting Steps:

| Step | Action | Rationale | Expected Outcome |

| 1. Chromatographic Separation | Modify the LC gradient to separate Manidipine from the suppression zone. | Co-eluting matrix components are a primary cause of ion suppression.[1] | Manidipine elutes in a region with a stable baseline in the post-column infusion experiment, leading to improved signal intensity and consistency. |

| 2. Sample Preparation | Enhance sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). | To remove interfering matrix components before analysis.[2] | Reduced background noise and minimized ion suppression, resulting in a more accurate and precise measurement of Manidipine. |

| 3. Dilution | Dilute the sample with the mobile phase. | To reduce the concentration of matrix components that cause ion suppression. | A proportional increase in the signal-to-noise ratio for Manidipine, although this may not be suitable for samples with very low concentrations. |

| 4. Internal Standard | Utilize this compound as the internal standard. | This compound co-elutes with Manidipine and experiences the same degree of ion suppression, allowing for accurate correction of the analyte signal. Stable isotopically labeled internal standards are the preferred choice for compensating for matrix effects.[3][4] | The ratio of Manidipine to this compound remains constant even in the presence of ion suppression, leading to accurate and precise quantification. |

DOT Script for Troubleshooting Workflow

A logical workflow for troubleshooting ion suppression in Manidipine analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect my Manidipine analysis?

A1: Ion suppression is a phenomenon in mass spectrometry where the signal of the analyte of interest (Manidipine) is reduced due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to inaccurate and imprecise quantification, underestimation of the true concentration, and poor method reproducibility. Ion enhancement, though less common, is the opposite effect where the signal is artificially increased.

Q2: Why is this compound recommended as an internal standard?

A2: this compound is a stable isotope-labeled (SIL) internal standard. It is chemically identical to Manidipine, with the only difference being the replacement of four hydrogen atoms with deuterium. This means it has the same chromatographic retention time and ionization efficiency as Manidipine.[4] Consequently, any ion suppression or enhancement that affects Manidipine will affect this compound to the same extent. By calculating the ratio of the analyte signal to the internal standard signal, the matrix effects are effectively canceled out, leading to accurate quantification.[3]

Q3: Can I use a different internal standard, like felodipine or desipramine?

A3: While other compounds like felodipine or desipramine have been used as internal standards for Manidipine analysis, they are not ideal for correcting ion suppression.[2][5][6] These are structural analogs, not isotopically labeled. Their chromatographic behavior and ionization efficiency may differ from Manidipine, meaning they may not experience the same degree of matrix effects. This can lead to incomplete correction and less accurate results compared to using this compound.[4]

Q4: What are the common sources of ion suppression in bioanalytical samples?

A4: In biological matrices such as plasma or urine, common sources of ion suppression include salts, phospholipids, proteins, and metabolites. Exogenous sources can include plasticizers from lab consumables and mobile phase additives.

Q5: How can I prevent ion suppression from the start?

A5: Proactive measures are key. This includes developing a robust sample preparation method to remove as many matrix components as possible, optimizing chromatographic conditions to separate Manidipine from potential interferences, and incorporating this compound as the internal standard from the beginning of method development.

DOT Script for the Role of this compound

The role of this compound in correcting for ion suppression.

Experimental Protocols

Representative LC-MS/MS Method for Manidipine Quantification

This protocol is a composite based on published methods for Manidipine analysis and represents a typical starting point for method development.[2][5][6][7]

1. Sample Preparation (Solid-Phase Extraction)

-

To 200 µL of plasma, add 20 µL of this compound internal standard working solution.

-

Vortex for 30 seconds.

-

Load the sample onto a pre-conditioned C18 SPE cartridge.

-

Wash the cartridge with 1 mL of water.

-

Elute Manidipine and this compound with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

| Parameter | Condition |

| LC System | UPLC or HPLC system |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, return to initial conditions. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Manidipine: m/z 611.3 -> 167.1this compound: m/z 615.3 -> 167.1 (example) |

| Collision Energy | Optimize for Manidipine and this compound |

DOT Script for Experimental Workflow

A typical experimental workflow for Manidipine bioanalysis.

Quantitative Data Summary

The use of a stable isotope-labeled internal standard like this compound is expected to significantly improve the precision and accuracy of Manidipine quantification in the presence of matrix effects. The following table illustrates the expected performance improvement.

| Parameter | Without this compound (Structural Analog IS) | With this compound (SIL IS) |

| Precision (%CV) | 5-15% | <5% |

| Accuracy (%Bias) | ± 10-20% | ± 5% |

| Matrix Effect (%CV of IS-normalized matrix factor) | >15% | <15% |

Note: This table represents typical expected data based on the principles of using SIL internal standards in bioanalysis.[3][4] Actual values may vary depending on the specific matrix and experimental conditions.

References